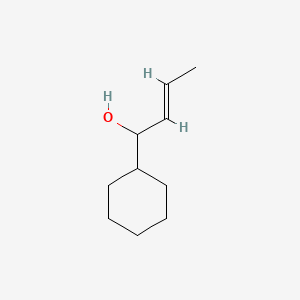

1-Cyclohexyl-2-buten-1-ol

Descripción

Contextualization within Modern Organic Chemistry Research

1-Cyclohexyl-2-buten-1-ol (B1144606) and its analogs serve as important substrates in the development of novel synthetic methodologies, particularly in the realm of catalysis. The compound's dual functionality, possessing both an alkene and an alcohol, allows it to participate in a wide array of reactions, making it a versatile building block for more complex molecules. vulcanchem.com Its derivatives have potential utility in the synthesis of pharmaceuticals, agrochemicals, and materials science. ontosight.ai

Modern research frequently employs substrates like this compound to test the scope and efficiency of new catalytic systems. For instance, it has been used in studies on iron-catalyzed transfer hydrogenation, a process that reduces the double bond. acs.org Furthermore, cyclohexyl-substituted allylic alcohols have been utilized in gold-catalyzed intramolecular reactions to synthesize heterocyclic compounds such as pyrrolidines and tetrahydropyrans. beilstein-journals.orgnih.gov These reactions are crucial for building the core structures of many biologically active compounds.

The stereochemical complexity of this compound also makes it an ideal candidate for developing and evaluating stereoselective reactions. A notable example is its use in kinetic resolution studies, such as the Sharpless asymmetric epoxidation, where one enantiomer of the alcohol reacts preferentially, allowing for the separation of enantiomers. msu.edu

Overview of Structural Features Relevant to Reactivity and Stereochemistry of this compound

The chemical behavior of this compound is dictated by its distinct structural features. It is classified as a secondary allylic alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is adjacent to a carbon-carbon double bond. vulcanchem.com This arrangement is the source of its characteristic reactivity.

Key Structural and Physicochemical Properties

| Property | Value / Description | Reference |

| Molecular Formula | C₁₀H₁₈O | scbt.comnih.gov |

| Molecular Weight | 154.25 g/mol | scbt.com |

| Functional Groups | Secondary Alcohol (-OH), Alkene (C=C), Cyclohexyl Group | vulcanchem.com |

| Physical State | Colorless to pale yellow liquid | vulcanchem.com |

| Solubility | Soluble in common organic solvents; limited in water | vulcanchem.com |

Stereochemistry: The molecule possesses significant stereochemical complexity.

Chiral Center: The carbon atom bonded to the hydroxyl group (C-1) is a stereocenter, meaning this compound can exist as a pair of enantiomers (R and S).

Geometric Isomerism: The double bond between carbons 2 and 3 can exist in either a cis (Z) or trans (E) configuration. vulcanchem.com These different stereoisomers can exhibit distinct physical properties and reactivity. vulcanchem.com

Reactivity: The interplay between the functional groups governs the compound's reactivity.

The hydroxyl group can be oxidized to the corresponding ketone (1-cyclohexyl-2-buten-1-one), undergo dehydration to form a diene, or be converted into a better leaving group for nucleophilic substitution reactions. vulcanchem.comlibretexts.org

The alkene functionality can participate in addition reactions. vulcanchem.com

The cyclohexyl group is a bulky, non-polar moiety that influences the compound's solubility and can impart significant steric hindrance, which can affect reaction rates and stereochemical outcomes. vulcanchem.combeilstein-journals.org In asymmetric hydrogenations, for example, the large cyclohexyl group can be a deciding factor in the enantioselectivity of the reaction. diva-portal.org The combination of these features makes this compound a versatile tool in organic synthesis. vulcanchem.com

Historical Development of Research on Allylic Alcohols and their Cyclohexyl Analogs

Research into allylic alcohols has a long history, forming a fundamental part of organic chemistry. The simplest allylic alcohol was first prepared in 1856, and since then, the study of the reactions of this functional group has been extensive. Early research focused on understanding their unique reactivity, such as their propensity to undergo rearrangement reactions. rit.edu Studies from the early 20th century, such as those by Conant and Kirner in the 1920s, laid the groundwork for understanding the kinetics of reactions involving allylic systems. acs.org

The investigation of more complex allylic alcohols, including those with bulky substituents like a cyclohexyl group, evolved as synthetic methods became more sophisticated. A 1971 thesis on allylic alcohol rearrangements included studies on 1-cyclohexylallyl alcohol, indicating that such compounds were subjects of academic inquiry by this time. rit.edu

The latter half of the 20th century and the beginning of the 21st century saw a surge in the development of transition-metal-catalyzed reactions, which offered unprecedented control over the reactivity and selectivity of transformations involving allylic alcohols. The development of methods like the Sharpless asymmetric epoxidation in the 1980s was a landmark achievement, demonstrating that the chirality of these molecules could be controlled. msu.edu In recent decades, research has focused on using a variety of metal catalysts—including those based on palladium, gold, iron, and iridium—to perform highly selective reactions such as hydrogenations, cyclizations, and isomerizations on allylic alcohols, including those with cyclohexyl groups. acs.orgbeilstein-journals.orgnih.govdiva-portal.org This ongoing research continues to expand the synthetic utility of this compound and its analogs.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-cyclohexylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIIBXRIIUAFOT-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79605-62-2 | |

| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Buten 1 Ol

Stereoselective and Enantioselective Synthetic Approaches to 1-Cyclohexyl-2-buten-1-ol (B1144606)

Achieving high levels of stereocontrol in the synthesis of this compound is critical for its application as a chiral building block. This section details sophisticated synthetic routes that provide access to specific stereoisomers of the target molecule.

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure compounds. nih.gov The enzymatic reduction of prochiral ketones to chiral alcohols is a particularly well-established and efficient method. nih.gov

The synthesis of chiral this compound can be achieved through the asymmetric reduction of its corresponding ketone precursor, 1-cyclohexyl-2-buten-1-one. This transformation is effectively catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs). nih.gov These enzymes, often used as isolated proteins or within whole-cell systems (e.g., yeast, bacteria), facilitate the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon. nih.govmdpi.com

A variety of microbial systems and isolated enzymes have demonstrated high efficacy in the stereoselective reduction of α,β-unsaturated ketones, a class of compounds to which 1-cyclohexyl-2-buten-1-one belongs. The choice of enzyme or microorganism is crucial as it dictates the stereochemical outcome, yielding either the (R)- or (S)-enantiomer of the alcohol.

| Enzyme/Microbial System | Enzyme Class | Typical Cofactor | Potential Stereochemical Outcome |

|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Alcohol Dehydrogenase (ADH) | NADH | Often provides (R)-alcohols |

| Lactobacillus kefiri | Alcohol Dehydrogenase (ADH) | NADPH | Can provide (S)-alcohols (Prelog's rule) |

| ADH from Rhodococcus ruber (ADH-A) | Alcohol Dehydrogenase (ADH) | NADPH | Highly stereoselective for (S)-alcohols |

| Ketoreductases (KREDs) | Alcohol Dehydrogenase (ADH) | NADH or NADPH | Engineered variants available for high (R) or (S) selectivity |

The success of a biocatalytic reduction hinges on the enzyme's ability to accept the substrate into its active site and to control the facial selectivity of hydride delivery. ADHs can differentiate between the two enantiotopic faces (Re and Si) of the carbonyl group in 1-cyclohexyl-2-buten-1-one. unipd.it The stereochemical outcome is determined by the orientation of the substrate within the chiral environment of the enzyme's active site.

The substrate scope of many ADHs is broad, accommodating a range of aliphatic and aromatic ketones. For a substrate like 1-cyclohexyl-2-buten-1-one, the bulky cyclohexyl group and the conjugated double bond are key structural features that influence binding and stereoselectivity. The enzyme must accommodate the steric bulk of the cyclohexyl moiety while positioning the carbonyl group for effective reduction. High conversions and enantioselectivities are often achieved by carefully tuning reaction conditions such as pH, temperature, and co-solvent. mdpi.com Furthermore, modern protein engineering techniques have enabled the development of tailored ketoreductases (KREDs) with enhanced activity, stability, and stereoselectivity for specific substrates. nih.gov

Organometallic reagents offer a versatile and widely used approach for the construction of carbon-carbon bonds, forming the backbone of many synthetic strategies for alcohols.

The Grignard reaction is a fundamental method for alcohol synthesis. acs.org this compound, a secondary alcohol, can be synthesized by the nucleophilic addition of a Grignard reagent to an aldehyde. libretexts.orgorganicchemistrytutor.com There are two primary retrosynthetic pathways for this target molecule:

Route A: Reaction of cyclohexanecarboxaldehyde (B41370) with crotylmagnesium bromide.

Route B: Reaction of crotonaldehyde (B89634) with cyclohexylmagnesium bromide.

In both cases, the Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. A subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product. libretexts.orgyoutube.com

While traditional Grignard reactions produce a racemic mixture of the alcohol, enantioselective variants have been developed. These methods typically involve the use of chiral ligands or additives that coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group. For the synthesis of cyclohexyl allylic alcohols, chiral diamines, amino alcohols, and diols have been employed to induce asymmetry, leading to the formation of one enantiomer in excess.

| Route | Aldehyde | Grignard Reagent | Potential Chiral Ligand for Enantioselectivity |

|---|---|---|---|

| A | Cyclohexanecarboxaldehyde | Crotylmagnesium bromide | (-)-Sparteine |

| B | Crotonaldehyde | Cyclohexylmagnesium bromide | Chiral TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) |

Allylboration is a powerful and highly stereoselective method for the synthesis of homoallylic alcohols. acs.org The reaction involves the addition of an allylboron reagent to a carbonyl compound. For the synthesis of this compound, this would involve the reaction of cyclohexanecarboxaldehyde with a crotylboron reagent.

A key advantage of allylboration is the predictable stereochemical outcome, which is controlled through a highly ordered, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type transition state. ed.ac.uk The geometry of the crotylboron reagent ((E) or (Z)) directly influences the relative stereochemistry (syn or anti) of the product.

Furthermore, the use of chiral allylboron reagents allows for excellent enantiocontrol. scispace.com These reagents are typically prepared from chiral auxiliaries, such as diisopinocampheylborane (B13816774) (Ipc₂BCl) or chiral diols. When cyclohexanecarboxaldehyde reacts with an enantiopure crotylboron reagent, the facial selectivity of the addition is controlled by the chiral environment of the boron reagent, leading to the formation of a single, desired stereoisomer of this compound. scispace.com This methodology provides a reliable route to optically enriched homoallylic alcohols with high diastereoselectivity and enantioselectivity. acs.orged.ac.uk

Organometallic and Metal-Catalyzed Coupling Reactions in this compound Synthesis

Copper-Mediated SN2' Reactions for Quaternary Stereocenter Construction in this compound Derivatives

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. Copper-catalyzed enantioselective allylic substitution (EAS) reactions have emerged as a powerful tool to address this challenge. nih.gov These reactions typically proceed via an SN2' mechanism, where a nucleophile attacks the γ-position of an allylic electrophile, inducing a double bond migration and creating a new stereocenter.

In the context of this compound derivatives, this methodology can be applied to construct a quaternary stereocenter at the C1 position. The strategy involves starting with a γ,γ-disubstituted allylic electrophile. A copper catalyst, typically coordinated with a chiral ligand, facilitates the addition of an organometallic nucleophile. The reaction proceeds with high regioselectivity (>98% SN2') and enantioselectivity. nih.gov

For instance, a chiral tertiary boronic ester can be coupled with an allylic electrophile in a copper-catalyzed process to generate products bearing quaternary stereogenic centers with high stereospecificity. beilstein-journals.org Similarly, organozinc reagents are effective nucleophiles in highly stereoselective anti-SN2' allylic substitution reactions on chiral cyclic allylic alcohol derivatives. nih.gov The use of readily accessible aryl- or hetero-aryllithium reagents in conjunction with chiral N-heterocyclic carbene (NHC)-Cu complexes also enables the efficient formation of allylic all-carbon quaternary stereocenters. nih.gov

The general reaction pathway involves the formation of a chiral organocopper species that undergoes stereospecific substitution. beilstein-journals.org The choice of leaving group on the allylic substrate (e.g., phosphate, chloride) and the nature of the organometallic nucleophile (e.g., organozinc, organoaluminum) are critical for optimizing reaction efficiency and selectivity. nih.govuni-muenchen.de

| Allylic Substrate (LG = Leaving Group) | Nucleophile | Copper Catalyst System | SN2' Selectivity | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| γ,γ-Disubstituted Allyl Phosphate | (Aryl)dialkylaluminum | Chiral NHC-Cu Complex | >98% | up to >98:2 | nih.gov |

| γ,γ-Disubstituted Allyl Phosphate | (Furyl)diethylaluminum | Chiral NHC-Cu Complex | >98% | 86.5:13.5 to >98:2 | nih.gov |

| Chiral 2-Iodo-1-cyclohexenyl Phosphate | Diorganozinc (R2Zn) | CuCN·2LiCl | High (anti-SN2') | >95% ee | nih.gov |

| Chiral Tertiary Boronic Ester | Allyl Bromide | Copper Catalyst | High | High Stereospecificity | beilstein-journals.org |

Catalytic Isomerization and Reduction Strategies Applied to this compound Precursors

Catalytic isomerization and reduction are fundamental transformations for manipulating the structure of allylic alcohols and their precursors, allowing for the strategic repositioning of functional groups and the stereocontrolled saturation of double bonds.

Palladium catalysts are exceptionally effective in promoting the 1,3-isomerization of allylic alcohols. This rearrangement can be envisioned as a powerful method to synthesize this compound from an isomeric precursor, such as 1-cyclohexyl-3-buten-2-ol. The reaction typically involves the formation of a π-allyl palladium intermediate, followed by the re-addition of the hydroxyl group at a different position.

This transformation can be part of a one-pot reaction sequence. For example, a palladium-catalyzed oxidative rearrangement of tertiary allylic alcohols to their corresponding enones proceeds through an initial isomerization step. nih.gov This highlights the ability of palladium catalysts to facilitate the migration of the alcohol functionality along a carbon chain. While direct applications to this compound are not extensively detailed, the principles established for other allylic alcohols are broadly applicable.

The carbon-carbon double bond in this compound can be hydrogenated to produce 1-cyclohexylbutan-1-ol, a saturated alcohol with two stereocenters. Controlling the diastereoselectivity of this reduction is crucial. The hydrogenation of cyclohexyl-containing structures to yield specific isomers of cyclohexanols is a well-established field.

For example, the hydrogenation of cyclohexyl acetate, a related substrate, to cyclohexanol (B46403) can be achieved with high efficiency using copper-based catalysts. rsc.orgresearchgate.netrsc.org Catalysts such as Cu-Zr and Zn-promoted Cu/Al2O3 have demonstrated high conversion and selectivity. rsc.orgrsc.org

In the context of creating specific stereoisomers, bifunctional catalysts have shown significant promise. The hydrogenation of 4-alkylphenols over Zr-zeolite beta-supported rhodium catalysts can produce cis-4-alkylcyclohexanols with high stereoselectivity (up to 95%). This stereocontrol is achieved through a cascade mechanism where the metal component catalyzes the hydrogenation and the Lewis acidic zirconium sites facilitate a stereoselective reduction of the ketone intermediate. This principle of using catalyst design to influence the stereochemical outcome is directly relevant to the controlled hydrogenation of this compound to a specific diastereomer of 1-cyclohexylbutan-1-ol.

| Substrate | Catalyst System | Solvent/Reductant | Major Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylphenol | 0.5% Rh/Zr-beta | 2-Propanol | cis-4-tert-Butylcyclohexanol | 95% | |

| p-Cresol | 0.5% Rh/Zr-beta | 2-Propanol | cis-4-Methylcyclohexanol | 89% | |

| Cyclohexyl Acetate | Cu3Zr7-SG | H2 | Cyclohexanol | 95.5% Selectivity | rsc.org |

| Cyclohexyl Acetate | Cu2Zn1.25/Al2O3 | H2 | Cyclohexanol | 97.1% Selectivity | rsc.org |

Chemo- and Regioselective Synthesis of this compound Isomers

Achieving selectivity in complex molecules with multiple reactive sites is a cornerstone of modern synthesis. For this compound, key challenges include controlling the geometry of the double bond and selectively modifying the cyclohexyl ring.

The geometry of the double bond in this compound—whether it is the E (trans) or Z (cis) isomer—can significantly impact the molecule's properties and subsequent reactivity. A classic and powerful method for establishing alkene geometry is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide.

A plausible retrosynthesis of this compound via a Wittig reaction would involve cyclohexanecarbaldehyde and an appropriate C3 phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized ylides (e.g., from primary alkyl halides) generally favor the formation of Z-alkenes, especially under salt-free conditions.

Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) typically yield E-alkenes.

Recent advances have provided more general methodologies for the Z-selective synthesis of functionalized chiral alkenes. One such method establishes alkene-derived phosphines as alternatives to traditional alkylating reagents in Wittig olefination, offering excellent Z/E ratios (>20:1) and full retention of enantiopurity from chiral precursors. nih.gov This approach could be adapted for the synthesis of the Z-isomer of this compound with high stereochemical fidelity.

Selectively modifying the C-H bonds of the saturated cyclohexyl ring without affecting the reactive allylic alcohol system is a formidable synthetic challenge. Modern C-H functionalization reactions, often mediated by transition metals like palladium or rhodium, provide a direct route to introduce new functional groups onto otherwise unactivated C-H bonds. organic-chemistry.org

This strategy allows for the late-stage diversification of molecular scaffolds. For instance, palladium-catalyzed allylic C-H bond oxidation can install a functional group handle on a terminal alkene, which can then be diversified. nih.gov While this targets the allylic position, related methodologies can target saturated C-H bonds. Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, is a powerful approach. For a molecule like this compound, the hydroxyl group could potentially direct a catalyst to functionalize the C-H bonds on the cyclohexyl ring, although competition with reactions at the allylic position would be a key selectivity challenge.

Alternatively, functionalization can be achieved on a precursor before the allylic alcohol is formed. A patent describes a multi-step synthesis of 4-(4'-alkylcyclohexyl) cyclohexanol starting from biphenyl, involving Friedel-Crafts reactions and subsequent reduction and hydrogenation steps to build the substituted bicyclohexyl (B1666981) system. google.com Such multi-step sequences that build the functionalized cyclohexyl ring first are a reliable, albeit less direct, approach.

| Methodology | Catalyst/Reagent | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| C-H Oxidation | Fe or Ni Complexes | Cyclohexane → Cyclohexanol | Direct conversion of unactivated C-H to C-O. | organic-chemistry.org |

| C-H Arylation | [(t-Bu3P)PdBr]2 | α-Arylation of Cyclohexyl Esters | Diastereoselective C-C bond formation. | nih.gov |

| Allylic C-H Amidation | Ir(III) Catalysis | Alkene → Branched Allylic Amide | High branch selectivity via C-H activation. | researchgate.net |

| Multi-step Synthesis | AlCl3, H2/Catalyst | Biphenyl → Substituted Bicyclohexanol | Controlled buildup of functionalized rings. | google.com |

Stereochemical Investigations and Control in 1 Cyclohexyl 2 Buten 1 Ol Derivatives

Enantiomeric Resolution Techniques for 1-Cyclohexyl-2-buten-1-ol (B1144606)

Enantiomeric resolution is crucial for separating the racemic mixture of this compound into its individual enantiomers. This can be achieved through methods that rely on differential reaction rates of the enantiomers with a chiral agent or by converting them into diastereomers that can be physically separated.

Kinetic Resolution Strategies, Including Sharpless Epoxidation Analogs for (E)-1-Cyclohexyl-2-buten-1-ol

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. For secondary allylic alcohols like this compound, the Sharpless asymmetric epoxidation is a preeminent technique for kinetic resolution. santiago-lab.comwikipedia.org

The Sharpless-Katsuki asymmetric epoxidation utilizes a catalyst system typically composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and an oxidant like tert-butyl hydroperoxide (TBHP). wikipedia.org When a racemic mixture of a secondary allylic alcohol is subjected to these conditions with a sub-stoichiometric amount of the oxidant, one enantiomer reacts significantly faster to form an epoxy alcohol. This leaves the unreacted starting material enriched in the slower-reacting enantiomer. santiago-lab.comharvard.edu The efficiency of this resolution is determined by the relative rates of epoxidation of the two enantiomers (k_fast/k_slow), often denoted as the selectivity factor (s). High selectivity factors lead to high enantiomeric excess (ee) for both the recovered alcohol and the epoxy alcohol product at around 50% conversion. nih.gov

For (E)-1-Cyclohexyl-2-buten-1-ol, the choice of the chiral tartrate dictates which enantiomer reacts faster. Using (+)-DET or (+)-DIPT, the catalyst preferentially epoxidizes the enantiomer with the hydroxyl group oriented on the "bottom face" according to the Sharpless mnemonic, while (-)-DET or (-)-DIPT targets the enantiomer with the hydroxyl on the "top face". harvard.edu This allows for the selective preparation of either enantiomer of this compound in high optical purity.

Beyond chemical methods, enzymatic kinetic resolutions offer a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used to resolve racemic secondary alcohols through enantioselective acylation. jocpr.comresearchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme selectively acylates one enantiomer, producing an ester and leaving the other enantiomer unreacted. These can then be separated by standard chromatographic methods. This chemoenzymatic approach, sometimes in a dynamic kinetic resolution (DKR) setup where the unreacted enantiomer is racemized in situ, can provide access to highly enantiopure allylic alcohols. nih.govthieme-connect.com

Diastereomer Formation and Separation Methods for Chiral this compound Derivatives

An alternative to kinetic resolution involves converting the enantiomers of this compound into a mixture of diastereomers, which possess different physical properties and can be separated by techniques like chromatography or crystallization.

One common strategy is the esterification of the racemic alcohol with an enantiomerically pure chiral acid, known as a resolving agent, to form diastereomeric esters. nih.gov These esters can then be separated using standard column chromatography on silica (B1680970) gel. After separation, hydrolysis of the individual diastereomeric esters yields the enantiomerically pure alcohols.

Another important application of diastereomer formation is in diastereoselective reactions, such as epoxidation. The epoxidation of the double bond in (E)-1-Cyclohexyl-2-buten-1-ol creates a second stereocenter, leading to the formation of diastereomeric epoxy alcohols (erythro and threo). Research by Hawkins demonstrated that the diastereoselectivity of the epoxidation of (E)-1-Cyclohexyl-2-buten-1-ol is highly dependent on the catalyst system. mit.edu Using titanium(IV) complexes of chiral pyridinediols, different diastereomeric ratios of the resulting epoxy alcohols were obtained depending on the specific ligand and hydroperoxide used. mit.edu

| Chiral Pyridinediol Ligand | Hydroperoxide | Erythro:Threo Ratio |

|---|---|---|

| threo-α,α'-Di-tert-butyl-2,6-pyridinedimethanol | TBHP | 80:20 |

| threo-α,α'-Di-tert-butyl-2,6-pyridinedimethanol | Trityl Hydroperoxide | 50:50 |

This data illustrates that the stereochemical outcome can be tuned by modifying the components of the catalytic system, providing a pathway to selectively generate one diastereomer over the other. Once formed, these diastereomeric epoxides can be separated by chromatographic techniques. nih.gov

Chiral Pool and Auxiliary-Based Syntheses of this compound

Instead of resolving a racemic mixture, enantiomerically pure this compound can be prepared through asymmetric synthesis, where the desired stereochemistry is installed during the reaction sequence.

Utilization of Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. umn.eduyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered. pnas.org For the synthesis of this compound, a chiral auxiliary could be used to control the addition of a cyclohexyl nucleophile to crotonaldehyde (B89634) or the addition of a crotyl nucleophile to cyclohexanecarboxaldehyde (B41370).

A prominent class of chiral auxiliaries are the Evans oxazolidinones. springernature.comwikipedia.org For example, an N-crotonyl oxazolidinone derivative could undergo a diastereoselective 1,2-addition reaction with a cyclohexyl organometallic reagent. The bulky substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enoate, directing the incoming nucleophile to the opposite face. santiago-lab.comnih.gov Subsequent cleavage of the auxiliary would yield the chiral alcohol. The choice of the (R)- or (S)-enantiomer of the auxiliary allows for the selective synthesis of either enantiomer of the target molecule. sfu.ca

Another strategy involves using chiral auxiliaries based on cyclohexanol (B46403) derivatives themselves. For instance, a new chiral auxiliary, (–)-trans-2-trityl-1-cyclohexanol, has been synthesized and resolved. soton.ac.uk Such auxiliaries are effective in directing stereoselective reactions, and their cyclohexyl backbone makes them structurally relevant analogs for understanding stereocontrol in systems like this compound. sfu.casoton.ac.uk

Derivatization for Stereochemical Assignment in this compound Research

Once an enantiomerically enriched sample of this compound is obtained, its absolute configuration must be determined. A powerful and widely used technique for this purpose is the Mosher's ester analysis. nih.govstackexchange.com This method involves derivatizing the secondary alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically via their acid chlorides (Mosher's acid chloride). stackexchange.com

This reaction converts the enantiomeric alcohol into a pair of diastereomeric MTPA esters. nih.gov Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons near the newly formed ester linkage experience different magnetic environments in the two diastereomers. In the preferred conformation of the Mosher's esters, the MTPA phenyl group and the trifluoromethyl group orient themselves around the C-O bond in a predictable manner. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration can be assigned. umn.edunih.govresearchgate.net A thesis by Al-Hazmi successfully used this method to determine the absolute configuration of a newly synthesized trans-2-trityl-1-cyclohexanol chiral auxiliary, demonstrating its utility in related cyclohexyl systems. soton.ac.uk

Conformational Analysis and its Influence on Reactivity and Stereoselectivity of this compound

The reactivity and stereoselectivity of reactions involving this compound are profoundly influenced by its conformational preferences. The molecule's shape is primarily dictated by rotations around the single bonds, particularly the bond between the carbinol carbon (C1) and the double bond (C2). The steric interactions between substituents in the allylic system, known as allylic strain, are key controlling factors. wikipedia.org

For (E)-1-Cyclohexyl-2-buten-1-ol, the most significant conformational equilibrium is the rotation around the C1-C2 bond. This rotation is governed by allylic 1,3-strain (A¹,³ strain), which is the steric repulsion between a substituent on C1 and a substituent on C3 of the allylic system. wikipedia.orgwpmucdn.comyork.ac.uk In this case, the substituents are the cyclohexyl group and a hydrogen on C1, and a methyl group and a hydrogen on C3.

To minimize steric strain, the molecule will preferentially adopt a conformation where the largest group on C1 (cyclohexyl) avoids eclipsing the largest group on C3 (methyl). Two likely low-energy conformations are shown below.

Conformer A: The bulky cyclohexyl group is positioned away from the C3-methyl group. The C1-hydrogen is gauche to the C3-methyl group. This conformation is generally favored to minimize the most significant steric clash.

Conformer B: The cyclohexyl group is gauche to the C3-methyl group. This conformation would experience greater A¹,³ strain and is therefore higher in energy and less populated. bohrium.com

Reactivity and Chemical Transformations of 1 Cyclohexyl 2 Buten 1 Ol

Reactions Involving the Allylic Alcohol Functionality of 1-Cyclohexyl-2-buten-1-ol (B1144606)

The allylic alcohol moiety is the primary site for several important transformations, including dehydration, oxidation, and nucleophilic substitution.

The acid-catalyzed dehydration of this compound is a characteristic reaction of alcohols, leading to the formation of alkenes through the elimination of a water molecule. study.comstudy.com For this specific allylic alcohol, dehydration results in the formation of a conjugated diene system, which is a valuable synthon in organic synthesis, particularly in cycloaddition reactions.

Mechanism: The reaction typically proceeds through an E1 (elimination, unimolecular) mechanism, especially with secondary alcohols, under acidic conditions. study.comyoutube.com

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄, H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.comlibretexts.org

Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a resonance-stabilized secondary allylic carbocation. The positive charge is delocalized over two carbon atoms.

Deprotonation to Form the Diene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocationic center. youtube.com

Selectivity: Due to the resonance stabilization of the intermediate carbocation, two constitutional isomers of the conjugated diene can be formed. The removal of a proton from the butenyl chain (C4) leads to the formation of 1-cyclohexyl-1,3-butadiene. Conversely, abstraction of a proton from the cyclohexyl ring results in (buta-1,3-dien-1-yl)cyclohexane. The distribution of these products is influenced by the relative stability of the resulting alkenes (thermodynamic control) and the steric hindrance of the proton being removed (kinetic control). Generally, the more substituted and stable diene is the major product.

The oxidation of the secondary allylic alcohol group in this compound can yield an α,β-unsaturated ketone, specifically 1-cyclohexyl-2-buten-1-one. The key challenge in the oxidation of allylic alcohols is to selectively oxidize the alcohol without affecting the carbon-carbon double bond. jove.comjove.com

Several reagents are known for their chemoselectivity in oxidizing allylic alcohols:

Manganese Dioxide (MnO₂): Activated manganese(IV) oxide is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols. jove.comjove.com The reaction occurs on the surface of the insoluble MnO₂ and proceeds via a radical mechanism, which is favored due to the stability of the resulting allylic radical intermediate. jove.comjove.com This method is effective for converting this compound to its corresponding ketone while preserving the double bond.

Chromium-Based Reagents: Reagents like pyridinium chlorochromate (PCC) or the Jones reagent (chromic acid in acetone) can also be used. organic-chemistry.org While effective, care must be taken as these reagents are less selective than MnO₂ and can sometimes lead to side reactions or over-oxidation under harsh conditions. Jones oxidation, however, has been shown to be a practical, high-yielding method for this transformation. organic-chemistry.org

Manganese(III) Acetate/DDQ System: A combination of Mn(OAc)₃ as a co-oxidant with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides a highly chemoselective method for oxidizing allylic alcohols to their corresponding carbonyl compounds in high yields and with short reaction times. acs.orgnih.gov

The choice of oxidant allows for precise control over the oxidation state, yielding the desired α,β-unsaturated ketone, a versatile intermediate in Michael additions and other synthetic transformations.

Table 1: Common Oxidizing Agents for Allylic Alcohols

| Reagent | Selectivity | Mechanism | Product from this compound |

|---|---|---|---|

| **Manganese Dioxide (MnO₂) ** | High for allylic/benzylic alcohols | Radical mechanism on reagent surface | 1-Cyclohexyl-2-buten-1-one |

| Jones Reagent (CrO₃/H₂SO₄) | Good, but less selective than MnO₂ | Chromate ester formation | 1-Cyclohexyl-2-buten-1-one |

| Mn(OAc)₃ / cat. DDQ | High for allylic alcohols | Not fully detailed | 1-Cyclohexyl-2-buten-1-one |

The allylic nature of this compound makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through various mechanisms, often accompanied by a characteristic allylic rearrangement. wikipedia.orglscollege.ac.in

Mechanism: For the substitution to occur, the hydroxyl group must first be converted into a good leaving group, typically by protonation under acidic conditions. libretexts.org The subsequent mechanism can be either Sₙ1-like or Sₙ2-like.

Sₙ1 Mechanism: Loss of the leaving group (water) results in the formation of a resonance-stabilized allylic carbocation. This delocalized cation can be attacked by a nucleophile at two different carbon atoms (C1 or C3 of the butenyl system). byjus.comlibretexts.org

Sₙ2 Mechanism: A strong nucleophile can directly displace the leaving group.

Allylic Rearrangement (Sₙ1' or Sₙ2'): Attack of a nucleophile on the carbocation intermediate at the carbon remote from the initial leaving group (C3) leads to a rearranged product. This is known as an Sₙ1' reaction. lscollege.ac.inresearchgate.net For example, if this compound reacts with a nucleophile (Nu⁻) under Sₙ1 conditions, two products are possible: the direct substitution product (1-cyclohexyl-1-nucleo-2-butene) and the rearranged product (3-cyclohexyl-4-nucleo-1-butene). A similar outcome can occur via a concerted Sₙ2' mechanism where the nucleophile attacks the double bond, inducing the departure of the leaving group. wikipedia.orglscollege.ac.in The ratio of these products depends on factors like steric hindrance and the nature of the nucleophile and solvent. wikipedia.org

Transformations of the Carbon-Carbon Double Bond in this compound

The butenyl moiety's carbon-carbon double bond is also a site of significant reactivity, participating in reduction, addition, and cycloaddition reactions.

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts the unsaturated allylic alcohol into a saturated alcohol, 1-cyclohexylbutan-1-ol.

Catalysts and Conditions: A variety of metal catalysts are effective for this purpose.

Palladium and Platinum Nanoparticles: Both palladium (Pd) and platinum (Pt) nanoparticles have been shown to catalyze the hydrogenation of allylic alcohols. rsc.org Generally, Pd catalysts are highly active but may also promote isomerization, while Pt catalysts tend to favor the formation of the saturated alcohol. rsc.org

Iron-Based Catalysts: More recently, catalysts based on earth-abundant metals like iron have been developed for the transfer hydrogenation of allylic alcohols, using isopropanol (B130326) as a hydrogen source. nih.govacs.org

Ruthenium and Iridium Complexes: For asymmetric hydrogenation, chiral complexes of ruthenium (Ru) and iridium (Ir) are often employed, which can achieve high levels of diastereo- and enantioselectivity, though this is more relevant for producing specific stereoisomers from prochiral or racemic starting materials. researchgate.netnih.gov

The reaction typically involves molecular hydrogen (H₂) in the presence of the catalyst, leading to the syn-addition of two hydrogen atoms across the double bond.

The electron-rich double bond of the butenyl group can undergo electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated alcohol, while reaction with hydrogen halides (e.g., HBr) would result in a halogenated alcohol, with the regioselectivity governed by Markovnikov's rule where the hydrogen adds to the carbon with more hydrogens.

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The isolated double bond in this compound makes it a potential dienophile. However, its reactivity is generally low unless activated by an adjacent electron-withdrawing group. The corresponding oxidation product, 1-cyclohexyl-2-buten-1-one, would be a more activated dienophile. Conversely, the dehydration product, 1-cyclohexyl-1,3-butadiene, would be an excellent diene for Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com

[2+2] Cycloaddition: This type of reaction, often photochemically induced, involves two alkene units combining to form a cyclobutane ring. acs.orgru.nl The butenyl double bond in this compound could potentially participate in such reactions with another alkene.

Table 2: Potential Reactions at the C=C Double Bond

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Cyclohexylbutan-1-ol |

| Halogenation | Br₂ | 2,3-Dibromo-1-cyclohexylbutan-1-ol |

| Hydrohalogenation | HBr | 2-Bromo-1-cyclohexylbutan-1-ol |

| Diels-Alder (as dienophile) | Conjugated diene (e.g., Butadiene) | Substituted cyclohexene derivative |

Reactions of the Cyclohexyl Ring System in this compound

The cyclohexyl group, being a saturated alicyclic ring, generally exhibits lower reactivity compared to the allylic alcohol moiety. However, under specific conditions, it can undergo transformations that alter its structure and functionality.

Substitutions and Derivatizations on the Alicyclic Ring

Direct substitution on the cyclohexyl ring of this compound is challenging due to the unactivated C-H bonds of the alkane ring. Such reactions typically require harsh conditions and may lack selectivity, often proceeding via radical mechanisms. For instance, free-radical halogenation could introduce a halogen atom onto the cyclohexyl ring, but this process would likely yield a mixture of constitutional isomers and diastereomers, complicating purification and characterization.

More controlled derivatizations often involve the introduction of functional groups through multi-step sequences. For example, if a ketone were present on the cyclohexyl ring, a wide array of functionalization reactions would become accessible. However, introducing such functionality into the saturated cyclohexyl ring of the parent alcohol would necessitate an initial oxidation step, which could also affect the allylic alcohol group.

Table 1: Potential Derivatization Reactions on a Hypothetically Functionalized Cyclohexyl Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation to Ketone | Strong oxidizing agents (e.g., Chromic acid) | Cyclohexanone derivative of the parent alcohol |

| a-Halogenation | Br2, acetic acid (on the ketone) | a-Bromocyclohexanone derivative |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) (on the ketone) | Alkene-substituted cyclohexyl derivative |

| Grignard Reaction | Organomagnesium halide (e.g., CH3MgBr) (on the ketone) | Tertiary alcohol on the cyclohexyl ring |

This table is illustrative of potential reactions if a suitable functional group were present on the cyclohexyl ring and does not represent direct reactions on this compound.

Ring-Opening and Ring-Expansion Reactions of Cyclohexyl Derivatives

Ring-opening and ring-expansion reactions of the cyclohexyl ring in derivatives of this compound are transformations that can lead to significant structural changes, yielding linear or larger ring systems. These reactions are typically driven by the release of ring strain or the formation of a more stable carbocation intermediate.

Ring-Opening Reactions:

The direct ring-opening of the robust cyclohexane ring is energetically unfavorable and requires specific activation. One hypothetical pathway could involve the conversion of the cyclohexyl group into a better leaving group, followed by a fragmentation reaction. For example, if the hydroxyl group were positioned on the cyclohexyl ring, its conversion to a tosylate could facilitate a Grob fragmentation, leading to a ring-opened product. However, in this compound, the hydroxyl group is exocyclic to the ring.

Another possibility for ring-opening involves radical-mediated processes. For instance, under photolytic conditions, certain cyclohexyl derivatives can undergo ring cleavage.

Ring-Expansion Reactions:

Ring-expansion reactions of cyclohexyl systems are well-documented, particularly in the context of carbocation rearrangements. A common example is the Tiffeneau-Demjanov rearrangement, which can expand a cycloalkane ring by one carbon. This process typically involves the formation of a carbocation adjacent to the ring.

In the context of this compound, a ring expansion could be envisioned if a reactive intermediate, such as a carbocation, were generated on a carbon atom attached to the cyclohexyl ring. For instance, if the exocyclic hydroxyl group were to be eliminated to form a secondary carbocation, a subsequent rearrangement involving the migration of a carbon-carbon bond from the cyclohexyl ring could lead to a cycloheptyl derivative. This type of rearrangement is driven by the formation of a more stable carbocation.

Table 2: Conceptual Ring-Expansion Pathway

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | Oxonium ion |

| 2 | Loss of water to form a secondary carbocation | Secondary carbocation adjacent to the cyclohexyl ring |

| 3 | 1,2-Alkyl shift from the cyclohexyl ring | Ring-expanded tertiary carbocation (cycloheptyl) |

| 4 | Trapping of the carbocation by a nucleophile | Substituted cycloheptyl product |

This table outlines a conceptual mechanistic pathway for ring expansion and is not based on experimentally observed reactions of this compound.

It is important to note that while these reactions are theoretically possible for cyclohexyl-containing compounds, their successful application to this compound would depend on overcoming challenges related to selectivity and the potential for competing reactions at the allylic alcohol functionality.

Advanced Spectroscopic and Chromatographic Methodologies for 1 Cyclohexyl 2 Buten 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment of 1-Cyclohexyl-2-buten-1-ol (B1144606)

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). omicsonline.orgruc.dk

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the cyclohexyl ring, the vinyl protons of the butenyl chain, the proton attached to the hydroxyl-bearing carbon (carbinol proton), the hydroxyl proton itself, and the terminal methyl group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons according to the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, vinyl, or alcohol-bearing). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~3.8 - 4.2 | Doublet of doublets (dd) | ~75 - 80 |

| C2 (=CH) | ~5.4 - 5.8 | Doublet of doublets (dd) | ~125 - 135 |

| C3 (=CH) | ~5.4 - 5.8 | Doublet of quartets (dq) | ~125 - 135 |

| C4 (CH₃) | ~1.7 | Doublet (d) | ~17 - 20 |

| Cyclohexyl-H (attached to C1') | ~1.5 - 1.9 | Multiplet (m) | ~40 - 45 |

| Cyclohexyl-H (other) | ~1.0 - 1.8 | Multiplet (m) | ~25 - 30 |

| OH | Variable | Singlet (s, broad) | N/A |

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. omicsonline.org These experiments correlate signals across two frequency axes, revealing connections between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting the carbinol proton (C1-H) to the adjacent vinyl proton (C2-H) and the proton on the cyclohexyl ring (C1'-H). It would also confirm the coupling between the vinyl protons (C2-H and C3-H) and between the C3-H and the methyl protons (C4-H₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~77 ppm, confirming the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. It can definitively link the cyclohexyl ring to the butenyl chain by showing a correlation between the C1'-H of the cyclohexyl group and carbons C1 and C2 of the butenyl chain.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample of this compound is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. This is effective for assessing the purity of the sample and separating different isomers, such as the cis and trans configurations of the double bond in the butenyl chain. fishersci.ca

As each separated component elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, as well as several fragment ion peaks. For this compound (molecular weight 154.25 g/mol ), characteristic fragments would include the loss of a water molecule (M-18) and cleavage of the bond between the cyclohexyl ring and the butenyl chain. nist.govnist.govacs.org

Interactive Table 2: Common Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Possible Fragment Identity |

| 154 | [C₁₀H₁₈O]⁺ (Molecular Ion, M⁺) |

| 136 | [M - H₂O]⁺ (Loss of water) |

| 97 | [M - C₄H₇O]⁺ (Loss of butenol (B1619263) side chain) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 71 | [C₄H₇O]⁺ (Butenol side chain cation) |

| 55 | [C₄H₇]⁺ (Butenyl cation) |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula. researchgate.net For a molecule with the nominal mass of 154, HRMS can distinguish the exact mass of this compound (C₁₀H₁₈O, calculated monoisotopic mass: 154.13577 Da) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). uni.lu This capability provides definitive confirmation of the compound's molecular formula.

Infrared (IR) Spectroscopy for Functional Group Characterization of this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. uobasrah.edu.iq The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For this compound, the IR spectrum provides clear evidence for its key functional groups. The NIST Chemistry WebBook lists IR spectrum data available for this compound. nist.gov

Key characteristic absorption bands include:

A strong, broad peak in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Multiple peaks in the 3000-2850 cm⁻¹ range, corresponding to C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl ring and the sp²-hybridized carbons of the alkene.

A medium-intensity peak around 1670-1640 cm⁻¹, which is indicative of the C=C stretching vibration of the alkene group.

A peak in the 1100-1000 cm⁻¹ region, corresponding to the C-O stretching vibration of the secondary alcohol.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Frequency Range (cm⁻¹) |

| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3200 (broad) |

| Alkene (=C-H) | Stretch | 3100 - 3000 |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Alkene (C=C) | Stretch | 1670 - 1640 |

| Alcohol (C-O) | Stretch | 1150 - 1050 |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's absolute configuration, which is crucial for understanding its biological activity and chemical properties. For a chiral molecule like this compound, which is often a liquid at room temperature, the process involves the synthesis of a suitable solid derivative.

The primary challenge is the formation of a high-quality single crystal of a derivative. This is often achieved by reacting the hydroxyl group of this compound with a reagent that introduces functionalities prone to crystallization, such as p-nitrobenzoates or other aromatic groups, which can enhance crystal packing through intermolecular interactions.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, the analysis can distinguish between enantiomers, often through the use of the Flack parameter, which helps to confidently assign the absolute stereochemistry as either (R) or (S). csic.es

While a crystal structure for a derivative of this compound is not publicly available, the methodology has been successfully applied to closely related chiral allylic alcohols. For instance, the absolute configuration of an enantiopure epoxy alcohol derived from an allylic alcohol containing a cyclohexyl group was unequivocally confirmed as (2R, 3R) by single-crystal X-ray analysis. nih.gov This demonstrates the power of the technique to provide definitive stereochemical assignments for complex chiral molecules in the solid state.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Example Value | Significance |

|---|---|---|

| Chemical Formula | C17H21NO4 | Corresponds to a p-nitrobenzoate derivative |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice |

| Space Group | P212121 | A common chiral space group |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 20.1 Å | Defines the size of the repeating unit in the crystal |

| Flack Parameter | 0.02(5) | A value close to zero confirms the correct absolute configuration |

Chiral Chromatography for Enantiomeric Excess Determination of this compound

Chiral chromatography is a critical technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a sample. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) is the most common platform for this type of separation. nih.govacs.org

The selection of the appropriate CSP is paramount for achieving successful enantioseparation. For allylic alcohols like this compound, polysaccharide-based CSPs are particularly effective. nih.govacs.orgnih.gov These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, possess helical grooves with chiral cavities that can engage in various interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) with the enantiomers.

A typical method for determining the enantiomeric excess of this compound would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC. nih.govacs.org The separation is usually performed in normal-phase or polar-organic mode, using a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomer peaks. nih.gov

The enantiomeric excess is calculated from the areas of the two peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Table 2: Proposed HPLC Method for Enantiomeric Separation of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 9.8 min |

| Expected Resolution (Rs) | > 1.5 |

This method provides a reliable means to separate the enantiomers and accurately quantify the enantiomeric purity, which is essential for both research purposes and quality control in the synthesis of enantiomerically enriched this compound. nih.gov

Theoretical and Computational Investigations of 1 Cyclohexyl 2 Buten 1 Ol and Its Reaction Mechanisms

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-Cyclohexyl-2-buten-1-ol (B1144606)

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), are routinely used to explore reaction mechanisms and predict spectroscopic properties.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

A thorough search of scientific literature did not yield any specific Density Functional Theory (DFT) studies focused on the reaction pathways and transition states of this compound. While DFT is a powerful tool for elucidating the mechanisms of organic reactions, including those involving allylic alcohols, published research applying this methodology to this compound is not available. Such studies would be invaluable for understanding its reactivity in various chemical transformations, such as oxidation, reduction, or substitution reactions. For instance, DFT calculations on similar allylic alcohol systems have been used to investigate the mechanisms of palladium-catalyzed amination reactions, clarifying the role of additives and the energetics of the catalytic cycle. However, no such data exists specifically for the title compound.

Calculation of Spectroscopic Parameters and Conformational Energies

There is no available data in the public domain regarding the ab initio calculation of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) or detailed conformational energy landscapes for this compound. Computational studies on analogous molecules, such as cyclohexylmethanol, have explored the conformational preferences of the cyclohexyl ring and its substituents, but this information cannot be directly extrapolated to this compound due to the presence of the butenyl group. The calculation of these parameters would provide deeper insight into its structural and dynamic properties.

Molecular Dynamics and Molecular Mechanics Simulations Involving this compound

Molecular dynamics (MD) and molecular mechanics (MM) simulations are essential computational techniques for studying the conformational behavior and intermolecular interactions of molecules over time.

Conformational Sampling and Intermolecular Interactions

No specific studies employing molecular dynamics or molecular mechanics for the conformational sampling of this compound or to investigate its intermolecular interactions have been found in the scientific literature. Such simulations would be crucial for understanding how the molecule behaves in different solvent environments and how it interacts with other molecules, which is fundamental to its application in various chemical contexts.

Substrate-Catalyst Interactions in Asymmetric Reactions of this compound

The investigation of substrate-catalyst interactions is a key aspect of understanding and optimizing asymmetric reactions. However, there are no published computational studies that model the interactions between this compound and chiral catalysts. Research in asymmetric catalysis often employs computational methods to rationalize the stereochemical outcomes of reactions. Without such studies for this compound, a detailed, molecular-level understanding of its behavior in asymmetric synthesis remains elusive.

Mechanistic Elucidation through Computational Modeling of this compound Transformations

Computational modeling plays a pivotal role in elucidating the intricate mechanisms of chemical transformations. For this compound, however, there is a clear absence of such computational investigations in the available literature. Mechanistic studies on related allylic alcohols have utilized computational chemistry to map out potential energy surfaces, identify key intermediates and transition states, and thereby explain experimental observations. The lack of similar studies for this compound means that the mechanisms of its potential transformations have not been computationally verified or explored in detail.

Analysis of Energetic Profiles and Rate-Determining Steps

Theoretical and computational investigations into the reaction mechanisms of this compound provide critical insights into the energetic landscapes of its transformations. By mapping the potential energy surface of a reaction, computational chemistry allows for the identification of transition states and intermediates, ultimately revealing the energetic barriers that govern the reaction rate. The analysis of these energetic profiles is fundamental to understanding and predicting the feasibility and kinetics of chemical reactions involving this compound.

For instance, in a hypothetical acid-catalyzed dehydration of this compound, the reaction would likely proceed through a series of steps including protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent elimination of a proton to form a conjugated diene. Each of these steps would have an associated energy barrier, and the step with the highest barrier would be the RDS.

A representative, albeit illustrative, energetic profile for a reaction can be seen in the computational study of the Wacker oxidation of internal alkenes, which included a cyclohexyl-containing substrate. In such studies, the energies of transition states and intermediates are calculated to determine the regioselectivity of the reaction.

Table 1: Illustrative Energetic Data from a DFT Study of a Reaction Involving a Cyclohexyl-Containing Alkene

| Species | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +16.5 |

| Intermediate | -5.4 | -4.8 |

| Transition State 2 | +12.8 | +13.9 |

| Product Complex | -10.1 | -9.5 |

Note: The data in this table is illustrative and based on a related system to demonstrate the type of information generated in computational studies. It does not represent actual calculated values for a reaction of this compound.

Prediction of Stereoselectivity and Regioselectivity in Reactions of this compound

Computational chemistry is a powerful tool for predicting the stereoselectivity and regioselectivity of chemical reactions. For a chiral molecule like this compound, understanding the factors that control the formation of stereoisomers and constitutional isomers is crucial for its synthetic applications.

Stereoselectivity:

The presence of a stereocenter at the carbinol carbon and the double bond in this compound means that reactions can lead to the formation of diastereomers or enantiomers. Computational models can predict the stereochemical outcome by comparing the activation energies of the transition states leading to the different stereoisomeric products. The product that is formed through the lower energy transition state will be the major product.

For example, in the epoxidation of this compound, the oxidizing agent can approach the double bond from the same face as the hydroxyl group (syn-attack) or from the opposite face (anti-attack). The directing effect of the allylic hydroxyl group, potentially through hydrogen bonding with the reagent, can be modeled computationally. By calculating the energies of the syn- and anti-transition states, the diastereoselectivity of the epoxidation can be predicted. Studies on similar cyclic allylic alcohols have shown that the stereoselectivity is highly dependent on the structure of the alcohol. rsc.org

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions of this compound, such as hydrohalogenation or hydration, the electrophile can add to either of the two carbons of the double bond, leading to different constitutional isomers.

Computational methods can predict the regioselectivity by analyzing the stability of the intermediates formed after the initial electrophilic attack. For instance, in the addition of HBr, the proton can add to C2 or C3 of the butenyl chain. This would lead to the formation of two different carbocation intermediates. By calculating the energies of these two carbocations, it is possible to predict which one is more stable and therefore which constitutional isomer will be the major product. The reaction energy profiles from DFT calculations have been used to successfully explain the regioselectivity in reactions of alkenes containing a cyclohexyl group.

Table 2: Hypothetical Computational Prediction of Selectivity in a Reaction of this compound

| Reaction Type | Product Type | Predicted Major Isomer | Rationale from Computational Modeling |

| Epoxidation | Diastereomers | syn-epoxide | Lower transition state energy due to hydrogen bonding with the allylic alcohol. |

| Hydrohalogenation | Regioisomers | Addition to C2 | Formation of a more stable secondary carbocation adjacent to the cyclohexyl group. |

Note: The predictions in this table are hypothetical and based on established principles of organic chemistry and computational studies of analogous systems. They are intended to illustrate the predictive power of theoretical investigations.

Applications of 1 Cyclohexyl 2 Buten 1 Ol in Complex Organic Synthesis

Utility as a Chiral Building Block in Natural Product Synthesis

There is no available scientific literature that documents the use of 1-Cyclohexyl-2-buten-1-ol (B1144606) as a chiral building block in the total synthesis of natural products. For a compound to be a useful chiral building block, it would typically be employed in its enantiomerically pure form to introduce a specific stereocenter into a complex target molecule. Synthetic chemists rely on a variety of chiral synthons derived from natural sources (the chiral pool) or prepared by asymmetric synthesis. While the structure of this compound contains a stereocenter at the carbinol carbon, specific examples of its incorporation into the framework of a natural product have not been reported.

Role as a Precursor in the Synthesis of Pharmacologically Active Compounds

The scientific literature does not currently provide evidence of this compound serving as a direct precursor in the synthesis of pharmacologically active compounds. The development of new pharmaceuticals often involves the use of versatile starting materials that can be elaborated into more complex structures with desired biological activities. While the functional groups present in this compound—a hydroxyl group and a carbon-carbon double bond—offer potential for various chemical transformations, its specific application in medicinal chemistry to generate bioactive molecules has not been described in published research.

Integration into Synthetic Routes for Advanced Materials and Specialty Chemicals

There is no information available regarding the integration of this compound into synthetic routes for advanced materials or specialty chemicals. The development of new materials and specialty chemicals often leverages unique molecular architectures to achieve specific physical or chemical properties. For example, monomers containing specific functional groups can be polymerized to create advanced polymers, or molecules with particular structural motifs can be used to synthesize liquid crystals or other functional materials. At present, the scientific literature does not indicate that this compound has been utilized for such purposes.

Future Research Directions and Unexplored Avenues for 1 Cyclohexyl 2 Buten 1 Ol Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity in 1-Cyclohexyl-2-buten-1-ol (B1144606) Synthesis and Transformations

The precise control of stereochemistry is paramount in modern organic synthesis. For this compound, which contains a stereogenic center and a reactive double bond, the development of highly stereoselective catalytic systems is a key frontier. Current methods for synthesizing allylic alcohols often provide a starting point, but future work should aim for catalysts that offer superior enantiomeric and diastereomeric control specifically for this substrate.

Research should be directed towards several promising classes of catalysts:

Transition-Metal Catalysts: While palladium and ruthenium complexes are known to catalyze reactions of allylic alcohols, there is a need for ligands that are specifically tailored to the steric bulk of the cyclohexyl group in this compound. acs.orgnih.gov For instance, the development of bidentate phosphine (B1218219) ligands, such as derivatives of JOSIPHOS or BINAP, could enhance the enantioselectivity of allylic substitution reactions. acs.orgnih.gov Nickel-based systems, which have shown high efficiency in the reductive coupling of alkynes and aldehydes to form other allylic alcohols, represent another unexplored avenue. organic-chemistry.org

Organocatalysis: Metal-free strategies offer a more sustainable approach. acs.orgnih.gov Chiral amines, in combination with Brønsted or Lewis acids, could be employed for the asymmetric α-allylation of carbonyl compounds using this compound. acs.org The challenge lies in designing organocatalysts that can effectively accommodate the substrate and direct the incoming nucleophile with high fidelity.

Dual Catalysis: Systems that combine a transition-metal catalyst with an organocatalyst could unlock new reactivity and selectivity patterns. For example, a dual iridium/amine catalytic system has been successfully used for the enantioselective allylic alkylation of aldehydes with other allylic alcohols and could be adapted for transformations of this compound. nih.gov

Table 1: Potential Catalytic Systems for this compound

| Catalyst Class | Specific Example/System | Target Transformation | Potential Advantage |

|---|---|---|---|

| Transition Metal | Ruthenium-JOSIPHOS | Asymmetric Carbonyl Vinylation | High stereocontrol in C-C bond formation. nih.gov |

| Transition Metal | Ni(cod)₂ / Chiral Phosphine Ligand | Enantioselective Reductive Coupling | Excellent regioselectivity and enantioselectivity for synthesis. organic-chemistry.org |

| Transition Metal | Palladium(0) / Chiral Ligand | Asymmetric Allylic Alkylation (Tsuji-Trost) | Well-established reactivity with potential for improved ligand design. acs.org |

| Organocatalysis | Chiral Amine + Brønsted Acid | Metal-Free Asymmetric Allylic Substitution | Sustainable, avoids heavy metal contamination. acs.org |

| Dual Catalysis | Iridium / Chiral Amine | Enantioselective Allylic Alkylation | Combines activation modes for unique selectivity. nih.gov |

Exploration of New Chemical Transformations and Rearrangements of this compound

The functional groups of this compound—a secondary alcohol and a disubstituted alkene—present a platform for diverse chemical transformations beyond simple substitutions. Future research should investigate novel reactions and rearrangements that exploit this inherent reactivity to build molecular complexity.

Unexplored transformations could include:

Catalytic Rearrangements: Allylic alcohols can undergo 1,3-isomerization to yield secondary allylic alcohols or, through a subsequent oxidation, α,β-unsaturated enones. organic-chemistry.org The use of catalysts like palladium(II) trifluoroacetate (B77799) could be explored to mediate this rearrangement for this compound. organic-chemistry.org Furthermore, hot water has been shown to promote 1,n-rearrangements of other allylic alcohols, a simple and sustainable method that could potentially be applied to generate new isomers or conjugated systems. researchgate.net

Enantioselective Difunctionalization: The alkene moiety is a prime target for reactions that install two new functional groups. A highly regio- and stereoselective haloazidation, for example, could convert this compound into valuable chiral amino alcohol precursors. nih.gov Similarly, catalytic stereoselective 1,4-diboration could produce stereodefined diols. organic-chemistry.org

Directed Reactions: The hydroxyl group can be used to direct the stereochemical outcome of reactions at the double bond. For instance, directed epoxidation or dihydroxylation could provide access to a range of diastereomerically pure epoxy alcohols and triols, which are versatile synthetic intermediates.

Table 2: Potential Novel Transformations of this compound

| Transformation Type | Potential Reagent/Catalyst | Product Class | Synthetic Value |

|---|---|---|---|

| 1,3-Isomerization | Pd(TFA)₂ | Isomeric Allylic Alcohols / Enones | Access to different structural motifs. organic-chemistry.org |